2-Bromo-5-fluorothioanisole

Beschreibung

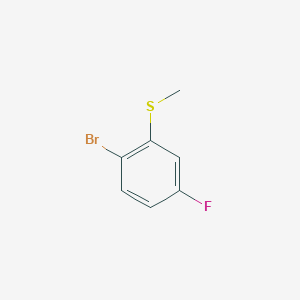

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRNOVPCJUSIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472192 | |

| Record name | 2-Bromo-5-fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147460-43-3 | |

| Record name | 2-Bromo-5-fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Aromatic Thioethers in Chemical Sciences

Halogenated aromatic thioethers are a class of organic compounds that have garnered considerable attention in diverse areas of chemical science, including medicinal chemistry, materials science, and agrochemistry. The presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a thioether (-S-) linkage to an aromatic ring imparts unique electronic and steric properties to these molecules.

The inclusion of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. acs.org For instance, fluorine, the most electronegative element, can alter the acidity of nearby protons and engage in hydrogen bonding, which is crucial in drug design. acs.org Heavier halogens like bromine and iodine can participate in a specific type of non-covalent interaction known as halogen bonding, where the halogen atom acts as an electrophilic species, interacting with nucleophiles. acs.org This interaction is increasingly recognized as a valuable tool in designing ligands for proteins. acs.org

The thioether group itself is an important functional group. The sulfur atom can be oxidized to form sulfoxides and sulfones, which can further modify the compound's properties. Additionally, the C-S bond is a key structural motif in many biologically active compounds and functional materials. The formation of aromatic thioethers is a critical process in synthetic chemistry, with various methods developed for efficient C-S bond formation. researchgate.netacs.org

The combination of halogens and a thioether group on an aromatic ring creates a versatile platform for further chemical modifications. The halogen atoms can be readily replaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity makes halogenated aromatic thioethers valuable intermediates in the synthesis of complex organic molecules. nordmann.global

Scope and Objectives of Academic Research on 2 Bromo 5 Fluorothioanisole

Established Laboratory-Scale Synthesis Protocols

In a laboratory setting, this compound is typically synthesized using well-defined protocols that allow for precise control over the reaction conditions.

Electrophilic Aromatic Substitution Approaches

A prevalent method for synthesizing this compound involves electrophilic aromatic substitution (EAS). In this approach, a starting aromatic compound is treated with an electrophile, which then substitutes one of the hydrogen atoms on the aromatic ring. For the synthesis of this compound, this often involves the bromination of a fluorinated thioanisole (B89551) derivative. The reaction is an example of halogenation, a common type of EAS reaction. libretexts.org

The mechanism for electrophilic aromatic substitution generally proceeds in two steps. First, the electrophile attacks the electron-rich benzene ring, forming a positively charged intermediate known as an arenium ion or sigma complex. This intermediate is stabilized by resonance. In the second step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

Regioselective Halogenation Strategies

The specific placement of the bromine atom at the second position and the fluorine atom at the fifth position of the thioanisole ring is crucial for the compound's properties and subsequent reactions. This requires regioselective halogenation strategies. The directing effects of the substituents already present on the aromatic ring, namely the methylthio (-SCH3) group and the fluorine atom, govern the position of the incoming bromine atom.

The use of specific solvents can also influence the regioselectivity of halogenation. For instance, hexafluoroisopropanol has been shown to be an effective solvent for the mild and regioselective halogenation of a variety of aromatic compounds. organic-chemistry.org

Precursor-Based Methylation Routes from Thiophenols

An alternative synthetic route involves starting with a thiophenol precursor, specifically 2-bromo-5-fluorobenzenethiol. unibo.it This thiophenol can then be methylated to introduce the methyl group onto the sulfur atom, forming the thioanisole. This method is advantageous as it allows for the precise installation of the bromine and fluorine atoms on the benzene ring before the final methylation step. The thiophenol itself can be prepared from the corresponding phenol. google.com Research indicates that thiophenol is predominantly methylated at the sulfur atom. kuleuven.be

Catalytic Systems in this compound Synthesis

Catalysts play a significant role in facilitating the synthesis of this compound, particularly in electrophilic aromatic substitution reactions.

Role of Transition Metal Catalysts (e.g., Iron(III) Bromide)

Iron(III) bromide (FeBr3) is a commonly used Lewis acid catalyst in the bromination of aromatic compounds. wikipedia.org In this context, the catalyst polarizes the bromine molecule (Br2), making it a more potent electrophile. stackexchange.com This activation is crucial for the electrophile to attack the aromatic ring and initiate the substitution reaction. The catalyst is typically generated in situ by the reaction of iron metal with bromine. wikipedia.orgstackexchange.com While iron(III) bromide is effective, other transition metal complexes anchored on polymer supports have also been developed as reusable catalysts for oxidation and bromination reactions. researchgate.net

Industrial Production Considerations and Scalability

For the synthesis of this compound on an industrial scale, several factors must be considered to ensure efficiency, cost-effectiveness, and safety. The choice of starting materials that are readily available and inexpensive is crucial. google.com The reaction conditions need to be optimized for large-scale reactors, which may involve the use of continuous flow systems to maintain consistent product quality and yield.

Furthermore, developing synthetic routes with fewer steps and high yields is a key objective for industrial applications. google.com The development of robust and recyclable catalysts is also a significant area of research to improve the sustainability and economic viability of the production process. google.com

Continuous Flow Reactor Applications

While specific literature detailing the end-to-end continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry have been successfully applied to the key transformations required for its production. These include diazotization, thiomethylation, and bromination of aromatic rings. By examining these individual steps as performed in continuous flow for similar substrates, a viable and advantageous synthetic route can be constructed.

A potential multi-step continuous flow synthesis could commence from a readily available starting material like 4-fluoroaniline. The process would involve a sequence of reactions, potentially telescoped to run in a continuous, uninterrupted sequence without the isolation of intermediates, a significant advantage of flow chemistry. nih.govflinders.edu.au

Hypothetical Multi-step Continuous Flow Synthesis of this compound:

Diazotization of 4-fluoroaniline: The initial step would involve the continuous diazotization of 4-fluoroaniline. In a flow system, a stream of the aniline (B41778) dissolved in an acidic solution (e.g., aqueous HCl or H₂SO₄) is continuously mixed with a stream of a diazotizing agent, typically an aqueous solution of sodium nitrite. The reaction is highly exothermic and produces an unstable diazonium salt intermediate. Continuous flow reactors, with their superior heat exchange capabilities, allow for precise temperature control, minimizing the risk of runaway reactions and decomposition of the diazonium salt. researchgate.netresearchgate.net This step would yield an aqueous stream of 4-fluorobenzenediazonium (B14715802) salt.

Thiomethylation via a Sandmeyer-type Reaction: The resulting diazonium salt stream can be directly introduced into a second reactor where it is mixed with a solution of a thiomethylating agent, such as sodium thiomethoxide or dimethyl disulfide. This continuous Sandmeyer-type reaction would lead to the formation of 4-fluorothioanisole (B1305291). The flow setup prevents the accumulation of the potentially hazardous diazonium salt, enhancing the safety of the process.

Electrophilic Bromination: The stream containing 4-fluorothioanisole would then proceed to a bromination reactor. Here, it is mixed with a brominating agent, such as molecular bromine (Br₂) or an N-bromo-reagent like N-bromosuccinimide (NBS), often in the presence of a catalyst. researchgate.net The use of elemental bromine, a highly reactive and hazardous substance, is made significantly safer in a continuous flow system due to the small reaction volumes and the ability to generate and consume it in situ. rsc.org The directing effects of the fluorine and methylthio substituents on the aromatic ring would favor the formation of this compound.

The following data table illustrates potential reaction conditions and outcomes for the continuous flow synthesis of a halogenated thioanisole derivative, based on findings for analogous reactions.

| Parameter | Diazotization | Thiomethylation | Bromination |

| Reactor Type | Microreactor/Coil Reactor | Packed-Bed Reactor | Coil Reactor |

| Temperature | 0 - 10 °C | 25 - 50 °C | 20 - 40 °C |

| Residence Time | < 1 minute | 5 - 15 minutes | 2 - 10 minutes |

| Reagents | 4-fluoroaniline, NaNO₂, HCl | 4-fluorobenzenediazonium salt, NaSMe | 4-fluorothioanisole, Br₂, Catalyst |

| Solvent | Water/Acid | Water/Organic Co-solvent | Acetic Acid/DCM |

| Yield (per step) | > 95% | 80 - 90% | > 90% |

| Productivity | High | Moderate | High |

Detailed Research Findings from Analogous Systems:

Research into the continuous flow synthesis of related compounds provides valuable insights. For instance, the continuous-flow diazotization of various anilines has been shown to be highly efficient, with short residence times and high yields. researchgate.netresearchgate.net The use of microreactors or coil reactors in these processes allows for excellent control over the reaction, preventing the formation of byproducts that are common in batch processes.

Similarly, the electrophilic bromination of aromatic compounds in continuous flow has been extensively studied. researchgate.net The ability to precisely control stoichiometry and temperature in a flow reactor minimizes over-bromination and improves the regioselectivity of the reaction. For substrates with multiple potential bromination sites, this level of control is crucial for obtaining the desired isomer in high purity.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluorothioanisole

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions of 2-Bromo-5-fluorothioanisole are governed by the electronic properties of the aromatic ring, which is influenced by the presence of the bromine, fluorine, and methylthio substituents. Mechanistic studies reveal a complex interplay of these groups in directing the regioselectivity and reactivity of the molecule.

Reactivity of the Bromine Moiety

The bromine atom, being a good leaving group, is the primary site for nucleophilic attack in SNAr reactions. Its displacement is facilitated by the electron-withdrawing nature of the adjacent fluorine atom and the activating effect of the methylthio group. The reactivity of the C-Br bond is a critical factor in the synthetic utility of this compound, enabling the introduction of a wide array of nucleophiles at this position.

Oxidative Transformations

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations not only alter the electronic properties of the molecule but also open up new avenues for further functionalization.

Formation of Sulfoxides and Sulfones

The oxidation of this compound to its sulfoxide, 2-bromo-5-fluorophenyl methyl sulfoxide, and subsequently to its sulfone, 2-bromo-5-fluorophenyl methyl sulfone, can be achieved using various oxidizing agents. The progressive oxidation of the sulfur atom significantly increases the electron-withdrawing capacity of the substituent, which in turn can influence the reactivity of the aromatic ring in other reactions.

A general representation of the oxidation process is as follows:

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Mild Oxidant | 2-Bromo-5-fluorophenyl methyl sulfoxide |

| 2-Bromo-5-fluorophenyl methyl sulfoxide | Strong Oxidant | 2-Bromo-5-fluorophenyl methyl sulfone |

Controlled Oxidation Methodologies

Achieving selective oxidation to either the sulfoxide or the sulfone requires careful control of the reaction conditions and the choice of oxidizing agent. Milder oxidizing agents and controlled stoichiometry are typically employed for the synthesis of the sulfoxide, while stronger oxidants and more forcing conditions are necessary for the formation of the sulfone. The development of controlled oxidation methodologies is crucial for the selective synthesis of these valuable derivatives. For instance, the use of hydrogen peroxide in the presence of a suitable catalyst can offer a green and efficient route for these transformations.

Reductive Pathways and Product Characterization

The reductive transformations of this compound can target either the carbon-bromine bond or the oxidized sulfur functionalities. Catalytic hydrogenation, for instance, can lead to the cleavage of the C-Br bond, affording 3-fluorothioanisole. The reduction of the sulfoxide or sulfone back to the sulfide (B99878) can also be achieved using appropriate reducing agents. The characterization of the resulting products is typically carried out using a combination of spectroscopic techniques, including NMR and mass spectrometry, to confirm their chemical structures.

Selective Reduction to Corresponding Thiols and Sulfides

The conversion of thioanisoles to their corresponding thiols (thiophenols) is a fundamental transformation in organic sulfur chemistry. For this compound, this reduction involves the cleavage of the S-CH₃ bond to yield 2-bromo-5-fluorothiophenol. This can be achieved using various reagents that selectively cleave aryl methyl ethers and thioethers.

Commonly employed methods include the use of strong nucleophilic reagents or Lewis acids. For instance, sodium in liquid ammonia (B1221849) or reagents like sodium cyanide in DMSO are effective for demethylation. Another powerful reagent is boron tribromide (BBr₃), which readily cleaves the methyl group from the sulfur atom.

The general reaction is as follows: Ar-S-CH₃ + Reagent → Ar-SH

In addition to reduction to thiols, the thioanisole (B89551) moiety can be a precursor for the synthesis of other sulfides. While the starting material is already a sulfide (an aryl methyl sulfide), it can undergo reactions to form different sulfide structures. For example, nucleophilic aromatic substitution, although challenging on an electron-rich ring, could potentially replace the bromo or fluoro substituents under specific conditions with other alkyl or aryl thiolates, though this is less common than cross-coupling approaches.

A more prevalent strategy for creating diverse sulfides from this compound involves leveraging the reactivity of the C-Br bond in cross-coupling reactions, which allows for the introduction of various organic groups while preserving the methylthio moiety.

Cross-Coupling Reactions in Complex Molecule Synthesis

This compound is a valuable building block in the synthesis of more complex molecular architectures due to its capacity to undergo transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.me The presence of the bromine atom provides a reactive handle for such transformations, while the fluoro and methylthio groups modulate the electronic properties of the aromatic ring and offer sites for further functionalization.

The general catalytic cycle for these reactions, particularly those catalyzed by palladium, involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the thioanisole. nih.gov

Transmetalation : An organometallic coupling partner transfers its organic group to the palladium center.

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new bond and regenerating the Pd(0) catalyst. fiveable.me

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

Among the array of palladium-catalyzed reactions, the Sonogashira coupling is a powerful method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org For this compound, the reaction occurs selectively at the C-Br bond, which is significantly more reactive in oxidative addition than the C-F or C-S bonds under typical palladium catalysis conditions.

This reaction is compatible with a wide range of functional groups on the alkyne partner, making it a versatile tool for elaborating the structure of the thioanisole core. soton.ac.uk Copper-free Sonogashira protocols have also been developed, often requiring alternative bases or ligands to proceed efficiently. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 2-(Alkynyl)-5-fluorothioanisole |

| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(Aryl/Vinyl)-5-fluorothioanisole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | 2-(Alkenyl)-5-fluorothioanisole |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-(Aryl/Vinyl)-5-fluorothioanisole |

Functionalization of the Aromatic Core

The aromatic core of this compound can be functionalized through several strategies, with cross-coupling reactions at the bromine position being the most direct method. Reactions like the Suzuki, Heck, and Stille couplings allow for the introduction of a diverse array of aryl, vinyl, and alkyl groups. wikipedia.orgorganic-chemistry.org

In a Suzuki coupling , an organoboron reagent, such as a boronic acid or ester, is coupled with the aryl bromide in the presence of a palladium catalyst and a base. organic-chemistry.orgyonedalabs.com This reaction is widely used due to the stability and low toxicity of the boron reagents.

The Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond by replacing a vinylic hydrogen with the aryl group from the thioanisole. mdpi.comlibretexts.org

Beyond cross-coupling, functionalization can also be envisioned through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The methylthio (-SCH₃) group is ortho-, para-directing and activating, while the halogens (-F, -Br) are ortho-, para-directing but deactivating. The interplay of these effects would likely direct incoming electrophiles to the positions ortho or para to the methylthio group, although steric hindrance from the adjacent bromine atom would influence the regioselectivity.

Comparative Reactivity Studies with Related Halogenated Thioanisole Analogs

The reactivity of this compound in reactions such as palladium-catalyzed cross-coupling is heavily influenced by the nature of the halogen atom. The efficiency of the initial oxidative addition step is dependent on the carbon-halogen (C-X) bond strength and polarity.

The established order of reactivity for aryl halides in these reactions is: C-I > C-OTf > C-Br >> C-Cl wikipedia.orgwikipedia.org

This trend indicates that an iodo-substituted analog, 2-Iodo-5-fluorothioanisole, would be expected to react more readily and under milder conditions than this compound. Conversely, the corresponding chloro-analog, 2-Chloro-5-fluorothioanisole, would be significantly less reactive and would likely require more specialized, highly active catalyst systems to achieve comparable yields. researchgate.net This difference in reactivity can be exploited for selective functionalization in molecules containing multiple different halogen atoms. wikipedia.org

Table 2: Relative Reactivity of Halogenated Aryl Compounds in Pd-Catalyzed Coupling

| Compound Analog | C-X Bond | Relative Reactivity | Typical Reaction Conditions |

| 2-Iodo-5-fluorothioanisole | C-I | Highest | Mild (e.g., lower temperatures, less active catalysts) |

| This compound | C-Br | Intermediate | Standard conditions |

| 2-Chloro-5-fluorothioanisole | C-Cl | Lowest | Harsh (e.g., higher temperatures, specialized ligands) |

Advanced Spectroscopic Characterization Techniques in Research on 2 Bromo 5 Fluorothioanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Bromo-5-fluorothioanisole. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹⁹F, and ¹³C, researchers can map out the complete molecular structure.

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show signals for the methyl protons and the three aromatic protons.

The methyl (-SCH₃) protons typically appear as a singlet in the upfield region, as they are not coupled to other protons. The three protons on the aromatic ring (H-3, H-4, and H-6) exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

H-6: This proton is expected to appear as a doublet of doublets, coupling to both H-4 (meta coupling, ⁴JHH) and the adjacent fluorine atom at C-5 (ortho coupling, ³JHF).

H-4: This proton is anticipated to show a triplet of doublets or a doublet of doublet of doublets, arising from coupling to H-3 (ortho coupling, ³JHH), H-6 (meta coupling, ⁴JHH), and the fluorine atom at C-5 (meta coupling, ⁴JHF).

H-3: This proton will likely appear as a doublet of doublets, coupling to H-4 (ortho coupling, ³JHH) and the fluorine atom (para coupling, ⁵JHF), though the para coupling may be small.

The chemical shifts are influenced by the electronic effects of the bromine, fluorine, and thiomethyl substituents.

Table 1: Predicted ¹H NMR Data for this compound Data is estimated based on known substituent effects and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -SCH₃ | 2.4 - 2.6 | s (singlet) | N/A |

| Ar-H (H-3, H-4, H-6) | 6.7 - 7.5 | m (multiplet) | J(H,H) and J(H,F) |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum provides direct information about the electronic environment of the fluorine atom. The chemical shift is sensitive to the electronic effects of the other substituents on the ring. alfa-chemistry.com

The single fluorine atom at the C-5 position is expected to produce one signal. This signal will be split into a complex multiplet, likely a doublet of doublet of doublets, due to coupling with the ortho proton (H-6, ³JFH), the meta proton (H-4, ⁴JFH), and the para proton (H-3, ⁵JFH). man.ac.uk The magnitude of these coupling constants provides crucial information for confirming the substitution pattern on the aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound Data is estimated based on typical values for fluoroaromatic compounds.

| Nucleus Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Ar-F (at C-5) | -110 to -125 (vs. CFCl₃) | ddd (doublet of doublet of doublets) | ³J(F,H-6), ⁴J(F,H-4), ⁵J(F,H-3) |

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. This compound has seven distinct carbon environments: the methyl carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bonded to fluorine (C-5) will appear as a doublet due to strong one-bond C-F coupling (¹JCF). Other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF). beilstein-journals.org

Table 3: Predicted ¹³C NMR Data for this compound Data is estimated based on known substituent effects and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -SCH₃ | 15 - 20 |

| C-Br (C-2) | 110 - 115 |

| C-F (C-5) | 160 - 165 (doublet, ¹JCF ≈ 245 Hz) |

| C-S (C-1) | 138 - 142 |

| C-H (Aromatic) | 115 - 135 |

³³S NMR spectroscopy is generally challenging due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S nucleus, which results in very broad signals and low sensitivity, particularly for sulfides. ijert.org While technically possible, it is not a routine method for characterizing compounds like this compound. If a spectrum were obtained, it would provide direct insight into the electronic environment of the sulfur atom.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound (C₇H₆BrFS), the molecular weight is 221.1 g/mol . scbt.com

A key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity separated by two mass units (m/z 221 and 223). This characteristic M/M+2 pattern is a clear indicator of a monobrominated compound.

Common fragmentation pathways would involve the loss of small, stable fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Lost Fragment | Significance |

|---|---|---|

| [M-CH₃]⁺ | •CH₃ | Loss of the methyl group from the thioether. |

| [M-SCH₃]⁺ | •SCH₃ | Loss of the entire thiomethyl group. |

| [M-Br]⁺ | •Br | Cleavage of the C-Br bond. |

| [C₆H₃FS]⁺ | H and •Br | Loss of bromine and a hydrogen atom. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman analysis corresponds to specific bond stretches, bends, and other molecular vibrations, which act as a "fingerprint" for the compound.

For this compound, characteristic bands would confirm the presence of the aromatic ring, the methyl group, and the C-S, C-F, and C-Br bonds. ijert.org Raman spectroscopy is particularly useful for identifying vibrations of the C-S bond and symmetric aromatic ring modes. researchgate.net

Table 5: Key Vibrational Modes for this compound Frequencies are approximate and based on data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₃ | 2900 - 3000 | IR, Raman |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | IR, Raman |

| C-F Stretch | Ar-F | 1200 - 1270 | IR (Strong) |

| C-S Stretch | Ar-S-CH₃ | 650 - 750 | IR, Raman (Strong) |

| C-Br Stretch | Ar-Br | 550 - 650 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions associated with the benzene (B151609) ring. The positions and intensities of the absorption bands are influenced by the substituents. science-softcon.de

The thioanisole (B89551) chromophore typically shows two main absorption bands. The presence of the bromine and fluorine atoms, acting as auxochromes, would be expected to cause a bathochromic (red) shift of these bands compared to unsubstituted thioanisole. The spectrum is useful for confirming the presence of the substituted aromatic system.

Table 6: Predicted UV-Vis Absorption Data for this compound Data estimated based on spectra of related thioanisole derivatives.

| Transition | Predicted λₘₐₓ (nm) | Solvent |

|---|---|---|

| π → π* (Primary band) | ~210 - 230 | Ethanol/Hexane |

| π → π* (Secondary band) | ~260 - 280 | Ethanol/Hexane |

Computational Chemistry and Theoretical Modeling of 2 Bromo 5 Fluorothioanisole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of 2-bromo-5-fluorothioanisole and predicting its chemical reactivity. These methods provide a molecular-level understanding of how the interplay between the bromine, fluorine, and methylthio substituents on the benzene (B151609) ring dictates the molecule's behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground state properties of molecules with a favorable balance between accuracy and computational cost. nih.gov For this compound, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31G* or larger, are instrumental in optimizing the molecular geometry and calculating key electronic descriptors. nih.govfigshare.com

The geometry optimization process seeks the lowest energy conformation of the molecule. researchgate.net Calculations on analogous molecules suggest that the phenyl ring would be largely planar, with the sulfur atom slightly out of plane. The C-S-C bond angle of the methylthio group and the rotational orientation of the methyl group relative to the aromatic ring are key structural parameters. The presence of the bulky bromine atom and the electronegative fluorine atom influences the electron distribution and geometry of the benzene ring, causing minor distortions from perfect hexagonal symmetry.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utm.my The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the aromatic ring, while the LUMO would likely be a π* orbital distributed over the ring, with potential contributions from the C-Br antibonding orbital.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p)) This table presents illustrative data based on typical values for similar halogenated aromatic compounds.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-S Bond Length | ~1.78 Å |

| C-S-C Bond Angle | ~102° |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy than DFT for studying reaction mechanisms, albeit at a greater computational expense. These methods are crucial for mapping potential energy surfaces and locating transition states, which are the energetic barriers that must be overcome during a chemical reaction. aip.org

For this compound, ab initio calculations could be used to investigate various reaction pathways, such as nucleophilic aromatic substitution or oxidation at the sulfur atom. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. wayne.edu For example, in a hypothetical substitution reaction, these methods could determine whether the incoming nucleophile would preferentially attack the carbon attached to the bromine or other positions on the ring, and what the activation energy for this process would be. The analysis of the transition state's geometry and vibrational frequencies confirms the nature of the saddle point on the potential energy surface. nih.gov

Table 2: Illustrative Transition State Analysis for a Hypothetical Nucleophilic Substitution Reaction This table shows hypothetical energy values for a reaction pathway modeled using ab initio methods.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu-) | 0.0 |

| Transition State | +25.5 |

| Intermediate Complex | -5.2 |

| Products | -15.0 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. chemrxiv.org For this compound, a key area of conformational flexibility is the rotation around the C(aryl)-S bond, which determines the orientation of the methylthio group relative to the aromatic ring. nih.gov

MD simulations, using force fields parameterized from quantum mechanical data, can map the potential energy surface associated with this rotation. This analysis would likely reveal the presence of one or more stable conformers (local energy minima) and the energy barriers separating them. nih.gov The planarity of the thioanisole (B89551) system is a subject of interest, with studies on related molecules showing both planar and non-planar stable structures. nih.gov The steric hindrance from the adjacent bromine atom and electronic interactions with the fluorine atom would significantly influence the preferred conformation and the rotational barrier of the methylthio group in this compound.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. computabio.com By calculating the vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated that aid in the identification and characterization of the molecule. arxiv.orgsubstack.com

Frequency calculations performed using DFT methods, after geometry optimization, yield a set of vibrational modes. nih.gov Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency and intensity, which together form the predicted IR spectrum. For this compound, characteristic peaks would be expected for C-H stretching, aromatic C=C stretching, C-S stretching, and vibrations involving the C-Br and C-F bonds. Comparing the computed spectrum with experimental data can confirm the molecular structure.

Table 3: Predicted Key Vibrational Frequencies for this compound This table presents illustrative data based on DFT calculations for similar aromatic compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-S Stretch | 750 - 650 | Medium |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Theoretical Studies on Photo-induced Dynamics and Dissociation

Theoretical methods are essential for understanding the behavior of molecules upon absorption of light. For this compound, a primary focus of such studies would be the photodissociation of the relatively weak C-Br bond. Upon excitation with UV light, the molecule can be promoted to an excited electronic state. rsc.org

Computational studies, often using multi-reference methods like MS-CASPT2 or time-dependent DFT (TD-DFT), can model these excited states and the pathways for dissociation. nih.gov Theoretical work on similar bromoaromatic compounds has shown that dissociation can occur via direct excitation to a repulsive state (like a πσ* state localized on the C-Br bond) or through nonadiabatic transitions between different potential energy surfaces. nih.gov These calculations can predict the dissociation energy, the lifetime of the excited state, and the distribution of energy in the resulting fragments. Such studies are critical for understanding the photostability and potential photochemical applications of the molecule.

Research on this compound in Medicinal Chemistry Remains Undisclosed

Initial investigations into the potential therapeutic applications of the chemical compound this compound in medicinal chemistry and biological activity studies have yielded no publicly available research. Extensive searches for data on its antimicrobial and anticancer properties have not produced any specific findings related to this particular molecule.

There is currently no information in the public domain detailing the efficacy of this compound against various bacterial strains or its potential as a lead compound for the development of new antibiotics.

Similarly, research into the anticancer applications of this compound is not publicly accessible. There are no available studies on its ability to inhibit the proliferation of cancer cell lines, such as the breast cancer cell line MCF-7 or the lung cancer cell line A549. Furthermore, information regarding its potential mechanisms of action, including the induction of oxidative stress, apoptosis, or the modulation of cell signaling pathways associated with cancer cell survival and death, is not available.

Consequently, a detailed article on the applications of this compound in medicinal chemistry and its biological activities cannot be provided at this time due to the absence of published research.

Applications in Medicinal Chemistry and Biological Activity Studies

Structure-Activity Relationship (SAR) Studies of Halogenated Thioanisoles in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For halogenated thioanisoles like 2-Bromo-5-fluorothioanisole, SAR studies are crucial in elucidating the role of halogen atoms and their positioning on the aromatic ring in modulating interactions with biological targets.

The presence of both bromine and fluorine on the thioanisole (B89551) core allows for a systematic investigation of how different halogens impact a molecule's properties. Bromine, being larger and more polarizable, can engage in halogen bonding, a type of non-covalent interaction that can be significant in ligand-receptor binding. Fluorine, on the other hand, is a small, highly electronegative atom that can alter the metabolic stability and basicity of nearby functional groups, thereby influencing the pharmacokinetic profile of a drug candidate.

Researchers can synthesize a series of analogs of this compound to probe these effects. For instance, by varying the position of the bromo and fluoro substituents or by replacing them with other halogens, chemists can map the steric and electronic requirements of a biological target.

Illustrative SAR Data for Hypothetical Halogenated Thioanisole Analogs

| Compound | R1 | R2 | Target Affinity (IC50, nM) | Notes |

| This compound | Br | F | 50 | Parent Compound |

| Analog A | H | F | 250 | Removal of bromine significantly decreases affinity, suggesting a key interaction. |

| Analog B | Br | H | 100 | Removal of fluorine reduces affinity, possibly due to altered electronics or metabolic stability. |

| Analog C | I | F | 35 | Replacing bromine with iodine enhances affinity, indicating the importance of halogen bond donor strength. |

| Analog D | Cl | F | 75 | Replacing bromine with chlorine results in a moderate decrease in affinity. |

This table is for illustrative purposes only and represents hypothetical data to demonstrate the principles of SAR studies.

Bio-conjugation and Prodrug Design Incorporating this compound Scaffolds

The unique chemical handles on this compound make it an attractive scaffold for the development of bioconjugates and prodrugs. These strategies are employed to enhance the therapeutic properties of drugs, such as improving their targeting, solubility, and pharmacokinetic profiles.

Bio-conjugation:

Bio-conjugation involves linking a molecule of interest, such as this compound or its derivatives, to a biological macromolecule like an antibody or a peptide. The thioether linkage in this compound is generally stable, but the aromatic ring can be functionalized to introduce reactive groups suitable for conjugation. For instance, the methyl group of the thioether could be modified, or additional functional groups could be introduced onto the aromatic ring via standard organic synthesis reactions.

Commonly used bio-conjugation strategies that could be adapted for derivatives of this compound include:

Maleimide (B117702) Chemistry: A derivative of the thioanisole could be synthesized to contain a thiol-reactive maleimide group, allowing it to be conjugated to cysteine residues in proteins.

Click Chemistry: Introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold would enable its efficient and specific conjugation to biomolecules containing the corresponding reaction partner.

Prodrug Design:

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions. The this compound scaffold can be incorporated into a prodrug design to improve the delivery of a pharmacologically active agent.

For example, the thioether moiety could be oxidized to a sulfoxide (B87167) or a sulfone. These oxidized forms can be more polar and may have different solubility and cell permeability characteristics. In the biological environment, these could then be reduced back to the active thioether by enzymes such as thioredoxin reductase, which are often upregulated in cancer cells. This approach offers a potential mechanism for targeted drug release in specific tissues.

Applications in Materials Science and Advanced Functional Materials

Precursor Role in Functionalized Thiophene (B33073) Synthesis

Thiophene and its derivatives are important heterocyclic compounds widely utilized in the fields of materials science and pharmaceuticals due to their unique electronic and biological properties. The synthesis of functionalized thiophenes often involves the use of specifically substituted precursor molecules. Halogenated compounds, such as those containing bromine, are particularly valuable in cross-coupling reactions, like the Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds.

The bromine atom in 2-Bromo-5-fluorothioanisole can serve as a reactive site for such coupling reactions, allowing for the introduction of the fluorothioanisole moiety onto a thiophene ring or, conversely, for the construction of a thiophene ring system. The presence of the fluorine atom can further influence the electronic properties and stability of the resulting functionalized thiophene.

| Potential Reaction Type | Role of this compound | Resulting Structure |

| Suzuki Coupling | Aryl halide source | Functionalized thiophene with a 5-fluorothioanisole substituent |

| Stille Coupling | Aryl halide source | Functionalized thiophene with a 5-fluorothioanisole substituent |

| Thiophene Ring Formation | Building block in multi-step synthesis | Thiophene ring with fluoro and methylthio-phenyl substituents |

Development of Organic Electronic Materials

Organic electronic materials are a class of carbon-based materials that exhibit unique electronic and optical properties. They are the foundation for a variety of applications, including flexible displays, solar cells, and sensors. The performance of these materials is highly dependent on their molecular structure.

Conductive Polymers

Conductive polymers are organic polymers that can conduct electricity. The introduction of fluorine atoms into the polymer backbone can significantly impact their properties, such as their electronic energy levels and stability. While direct polymerization of this compound into a conductive polymer has not been extensively documented, its structure suggests it could be used as a monomer or a building block for monomers in the synthesis of novel conductive polymers. The combination of the electron-withdrawing fluorine atom and the sulfur-containing methylthio group could lead to polymers with interesting electronic characteristics.

Organic Semiconductors

Organic semiconductors are key components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is influenced by the charge carrier mobility and energy levels of the semiconductor material. The molecular structure of this compound, with its combination of a halogen and a sulfur-containing group, provides a framework that could be incorporated into larger molecules designed for semiconducting applications. The fluorine atom can lower the energy levels of the molecular orbitals, which is a common strategy in the design of n-type organic semiconductors.

Application in Photovoltaic Devices

Organic photovoltaic (OPV) devices, or organic solar cells, utilize organic materials to convert sunlight into electricity. The efficiency of these devices is dependent on the properties of the donor and acceptor materials used in the active layer. The incorporation of fluorine atoms into these materials is a known strategy to enhance their performance by influencing their electronic properties and molecular packing. Although specific research on the direct application of this compound in OPVs is limited, its structural motifs are relevant to the design of new donor or acceptor materials.

Polymer Chemistry Applications

In polymer chemistry, the properties of a polymer can be precisely tuned by the choice of monomers. The inclusion of halogen atoms and sulfur-containing groups can impart specific characteristics to the resulting polymer.

| Property | Potential Influence of this compound Moiety in a Copolymer |

| Thermal Stability | The strong carbon-fluorine bond can enhance thermal resistance. |

| Chemical Resistance | Halogenated polymers often exhibit increased resistance to chemicals. |

| Mechanical Properties | Intermolecular forces influenced by polar C-F and C-Br bonds can affect strength and flexibility. |

| Refractive Index | The presence of bromine can increase the refractive index of the polymer. |

Enhancement of Polymer Stability and Solubility through Halogenated Incorporation

The incorporation of halogenated monomers like this compound into polymer chains is a strategic approach to enhance material stability and tailor solubility. The presence of both fluorine and bromine atoms, alongside the thioether linkage, imparts a unique combination of properties that can lead to high-performance polymers suitable for demanding applications.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond energy significantly higher than that of carbon-hydrogen (C-H) or even carbon-carbon (C-C) bonds mdpi.com. Integrating this compound into a polymer backbone introduces these highly stable C-F bonds, which can substantially increase the polymer's thermal stability and chemical resistance. Fluorinated polymers are well-regarded for their resistance to harsh chemicals, weathering, and thermal degradation mdpi.com. The thioether (-S-CH₃) group also contributes to thermal stability and can influence the polymer's conformational flexibility.

Furthermore, the halogen atoms directly affect the polymer's solubility characteristics. The high electronegativity of fluorine tends to lower the surface energy of the material, leading to increased hydrophobicity and oleophobicity. This can make the resulting polymer soluble in specific fluorinated or non-polar organic solvents while rendering it resistant to aqueous or more polar environments. The polarizable bromine atom and the thioether group can also influence intermolecular forces, modulating solubility in various media. The bromine atom serves as a valuable synthetic handle for post-polymerization modification, such as crosslinking, which can further enhance solvent resistance and mechanical stability.

Table 1: Predicted Impact of this compound Incorporation on Polymer Properties

| Property | Base Polymer (Hypothetical) | Polymer with Incorporated this compound | Rationale |

| Thermal Stability (Td) | Moderate | High | High C-F bond energy increases resistance to thermal degradation mdpi.commdpi.com. |

| Chemical Resistance | Moderate | High | Fluorine and thioether groups provide inertness to many chemical agents. |

| Surface Energy | High | Low | Fluorination is a well-established method for reducing surface energy. |

| Water Contact Angle | < 90° | > 90° | Increased hydrophobicity due to the presence of fluorine mdpi.com. |

| Solubility | Soluble in polar solvents | Soluble in non-polar/halogenated solvents | Halogenation alters polarity and intermolecular interactions. |

| Dielectric Constant | Moderate | Low | Symmetric substitution with fluorine can reduce dipole moments mdpi.com. |

Integration into Supramolecular Assemblies and Frameworks

This compound is an exemplary building block, or tecton, for the construction of ordered supramolecular assemblies and functional frameworks like metal-organic frameworks (MOFs). Its utility stems from its capacity to engage in a variety of specific and directional non-covalent interactions, primarily halogen bonding.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule nih.govacs.org. In this compound, the bromine atom serves as a potent halogen bond donor. The strength of this interaction is enhanced by the presence of the electron-withdrawing fluorine atom on the aromatic ring, which increases the positive electrostatic potential of the σ-hole on the bromine atom acs.orgsemanticscholar.org.

The molecule also presents multiple nucleophilic sites that can act as halogen bond acceptors. These include the lone pairs on the sulfur atom of the thioether group and the π-system of the aromatic ring. This dual donor-acceptor capability allows for the programmed self-assembly of molecules into predictable, higher-order structures such as chains, sheets, or complex 3D networks acs.org. These interactions are highly directional, providing a powerful tool for crystal engineering and the design of soft materials like liquid crystals acs.org.

Beyond halogen bonding, the sulfur atom in the thioether group can act as a soft Lewis base, enabling it to coordinate with metal ions to form metal-organic frameworks (MOFs) researchgate.net. Thiol and thioether-functionalized ligands are increasingly used to construct robust MOFs with unique properties for applications in catalysis, sensing, and adsorption researchgate.netrsc.org. The bromine atom on the framework's ligand could then be used for post-synthetic modification, allowing for the covalent attachment of other functional groups.

Table 2: Supramolecular Interactions Involving this compound

| Interaction Type | Donor Site | Acceptor Site | Significance in Assembly |

| Halogen Bond (XB) | C-Br (σ-hole) | Sulfur lone pair, Aromatic π-system, other Lewis bases | Primary interaction for directional self-assembly; strength is tunable by fluorination nih.govacs.orgsemanticscholar.org. |

| Coordination Bond | Sulfur lone pair | Metal Ion Center | Formation of Metal-Organic Frameworks (MOFs) and other coordination polymers researchgate.net. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the packing and stabilization of layered supramolecular structures. |

| C-H···F Interaction | C-H bonds | Fluorine atom | Weak hydrogen bonds that contribute to the overall stability of the crystal packing. |

Environmental Applications and Agrochemical Research

Exploration as a Potential Pesticide or Herbicide

The investigation into 2-Bromo-5-fluorothioanisole as a potential pesticide or herbicide is rooted in the known biological activity of related halogenated and sulfur-containing organic molecules. While direct and extensive research on the specific pesticidal or herbicidal properties of this compound is not yet widely published, its chemical structure provides a strong rationale for its consideration in agrochemical screening programs.

The presence of both bromine and fluorine atoms on the aromatic ring can significantly influence the compound's biological activity. Halogenation is a common strategy in the design of agrochemicals to enhance their efficacy, selectivity, and persistence. The thioether linkage introduces a sulfur atom, which is a key component in many biologically active compounds and can be a site for metabolic activation or detoxification in target organisms.

Research on analogous compounds provides indirect support for the potential of this compound in agriculture. For instance, the related compound 2-Bromo-5-fluoroanisole is utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides. chemimpex.com This suggests that the bromo-fluoro-aromatic scaffold is a viable starting point for creating biologically active molecules for crop protection.

Furthermore, studies on other substituted thioanisole (B89551) derivatives have demonstrated notable herbicidal activity. For example, a study on α-trifluorothioanisole derivatives containing phenylpyridine moieties revealed that some of these compounds exhibit significant inhibitory activity against various broadleaf weeds. nih.gov Specifically, certain derivatives showed greater than 85% inhibition of weeds like Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrata at low application rates. nih.gov This highlights the potential of the thioanisole core structure in designing new herbicides.

The exploration of this compound would involve a series of screening assays to determine its efficacy against a range of common agricultural pests, including insects, fungi, and weeds. Structure-activity relationship (SAR) studies would be crucial to understand how the specific placement of the bromo, fluoro, and methylthio groups influences its biological activity. Such research could lead to the development of new agrochemicals with potentially novel modes of action, which is critical in managing the evolution of resistance to existing products.

Table 1: Research Findings on Related Compounds

| Compound Family | Observed Activity | Relevance to this compound |

| 2-Bromo-5-fluoroanisole | Used in agrochemical formulations for pesticides and herbicides. chemimpex.com | The shared bromo-fluoro-aromatic structure suggests potential for similar applications. |

| α-Trifluorothioanisole derivatives | Significant herbicidal activity against broadleaf weeds. nih.gov | Demonstrates the potential of the thioanisole scaffold in herbicide design. |

| Substituted pyrazole (B372694) isothiocyanates | Good herbicidal activities against various weeds. | Highlights the role of sulfur-containing functional groups in herbicidal compounds. |

Environmental Fate and Degradation Studies of Halogenated Thioethers

The biodegradation of halogenated organic compounds is a key area of environmental research. nih.gov Microorganisms have evolved a diverse array of enzymes and metabolic pathways to break down a wide variety of synthetic chemicals. nih.govmahidol.ac.th The degradation of halogenated aromatic compounds can proceed through several mechanisms, including dehalogenation, oxidation of the aromatic ring, and cleavage of side chains.

In the case of this compound, the carbon-bromine and carbon-fluorine bonds are of particular interest. The strength of the carbon-halogen bond influences its susceptibility to microbial degradation. Generally, the carbon-bromine bond is more readily cleaved by microbial enzymes than the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. Therefore, initial degradation steps might involve the removal of the bromine atom.

The thioether group is also a potential site for metabolic transformation. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can alter the compound's solubility, toxicity, and susceptibility to further degradation.

Table 2: Potential Environmental Degradation Pathways for this compound

| Degradation Process | Description | Potential Outcome for this compound |

| Reductive Dehalogenation | Removal of a halogen atom and its replacement with a hydrogen atom. | Potential removal of the bromine atom, leading to 5-fluorothioanisole. |

| Oxidative Dehalogenation | Removal of a halogen atom with the introduction of a hydroxyl group. | Formation of hydroxylated intermediates. |

| Dioxygenase Attack | Incorporation of both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage. | Breakdown of the aromatic structure. |

| Thioether Oxidation | Oxidation of the sulfur atom. | Formation of 2-Bromo-5-fluorophenyl methyl sulfoxide and subsequently the sulfone. |

| Photodegradation | Breakdown of the molecule by sunlight. | Potential for degradation in surface waters and on plant surfaces. |

Green Chemistry Principles in Synthesis and Application Methodologies

The application of green chemistry principles to the synthesis and use of agrochemicals is of paramount importance for minimizing their environmental impact. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov

For the synthesis of this compound, several green chemistry principles could be applied. The choice of starting materials and reagents is a key consideration. Ideally, the synthesis should utilize renewable feedstocks and avoid the use of toxic or hazardous reagents. The development of catalytic methods, rather than stoichiometric ones, can significantly reduce waste.

Solvent selection is another critical aspect. Traditional organic solvents are often volatile and can contribute to air pollution and pose health risks. The use of greener solvents, such as water, supercritical fluids, or ionic liquids, or even conducting reactions under solvent-free conditions, are preferred approaches in green synthesis. mdpi.com Methodologies like microwave-assisted or ultrasonic-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com

In terms of application, the principles of green chemistry extend to the formulation and delivery of the potential agrochemical. The development of controlled-release formulations can improve the efficiency of the active ingredient, reducing the total amount needed and minimizing runoff into waterways. The use of biodegradable carriers and adjuvants can also reduce the environmental footprint of the final product.

The ultimate goal of applying green chemistry to a compound like this compound is to create a product and a lifecycle that are sustainable. This involves considering the environmental impact at every stage, from the synthesis of the molecule to its final fate in the environment.

Table 3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Potential Application in the Lifecycle of this compound |

| Prevention | Designing a synthesis with minimal waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of solvents should be made unnecessary or innocuous wherever possible. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using raw materials and feedstocks that are renewable rather than depleting. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products so that at the end of their function they can break down into innocuous degradation products. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Fundamental Mechanistic Studies of 2 Bromo 5 Fluorothioanisole

Elucidation of Reaction Mechanisms in Organic Transformations

The reactivity of 2-Bromo-5-fluorothioanisole in organic transformations is dictated by the electronic properties and positions of its three substituents on the benzene (B151609) ring: the bromo, fluoro, and methylthio groups. These substituents influence the electron density of the aromatic ring and can direct incoming reagents to specific positions.

Regioselectivity in reactions involving this compound is primarily controlled by the directing effects of the substituents. The methylthio (-SMe) group is an ortho-, para-directing activator, while the halogens (Bromo -Br and Fluoro -F) are ortho-, para-directing deactivators. In electrophilic aromatic substitution reactions, the positions of substitution will be a result of the cumulative effects of these groups. The fluorine atom is more electronegative than bromine, leading to a stronger deactivating effect through induction. However, all three substituents will direct incoming electrophiles to the positions ortho and para relative to themselves. Given the existing substitution pattern, the potential sites for electrophilic attack are C4 and C6. The steric hindrance from the adjacent bromo and methylthio groups will also play a significant role in determining the final product distribution.

Stereoselectivity is not a primary consideration in most reactions of this compound itself, as it is an achiral molecule. However, if the compound is reacted with a chiral reagent or if a reaction introduces a new chiral center, then diastereomeric products could be formed. The stereochemical outcome would then depend on the mechanism of the specific reaction and the steric environment around the reacting center.

Table 1: Predicted Regiochemical Outcome in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction Type | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 2-Bromo-5-fluoro-4-nitrothioanisole | The directing effects of the -SMe and -F groups favor substitution at C4. |

| Halogenation (Br₂/FeBr₃) | 2,4-Dibromo-5-fluorothioanisole | The strong directing effect of the -SMe group and activation at the para position. |

| Friedel-Crafts Acylation | Complex mixture or no reaction | The deactivating nature of the halogens may inhibit this reaction under standard conditions. |

This table is predictive and based on general principles of organic chemistry.

The position of the halogens relative to the methylthio group is critical. The fluorine atom at position 5 and the bromine atom at position 2 create a unique electronic environment. In nucleophilic aromatic substitution reactions, the presence of electron-withdrawing groups can activate the ring towards attack by a nucleophile. The bromine atom, being a good leaving group, could potentially be displaced by a strong nucleophile, particularly if activated by an electron-withdrawing group at the ortho or para position.

Biological Mechanisms of Action at the Molecular Level

The presence of fluorine and bromine can enhance the binding affinity of a molecule to biological targets such as enzymes and receptors. This is due to their ability to form halogen bonds and other non-covalent interactions. The lipophilicity of the molecule is also increased by the presence of halogens, which can facilitate its passage through biological membranes.

Thioether moieties are known to interact with various biological systems. For instance, the sulfur atom can act as a hydrogen bond acceptor or be involved in coordination with metal ions in metalloenzymes. It is plausible that this compound could act as an inhibitor for enzymes where a hydrophobic pocket with specific electronic requirements is present. For example, some enzyme inhibitors feature fluorinated functional groups that can form stable complexes with target enzymes. nih.gov

The potential cellular effects of this compound are speculative. Halogenated organic molecules are known to sometimes induce cellular stress responses. For instance, some halogenated sulfur and selenium heterocycles have been shown to affect mitochondrial membrane potential and increase oxidative stress in leukemia cell lines. nih.gov The lipophilic nature of this compound would likely allow it to accumulate in cellular membranes, potentially disrupting their function. Further research would be needed to identify any specific cellular or subcellular pathways that are modulated by this compound.

Photo-induced Chemical Dynamics

The photochemistry of thioanisoles has been a subject of interest, particularly the dynamics of S-C bond fission upon photoexcitation. Studies on substituted thioanisoles have shown that excitation to the first excited singlet state (S₁) can lead to the cleavage of the S-CH₃ bond through the involvement of a dissociative πσ* state. researchgate.net

Research on other halogenated aromatic compounds has demonstrated that photoexcitation can lead to the homolytic cleavage of the carbon-halogen bond. wolfresearchgroup.com Therefore, it is also conceivable that UV irradiation of this compound could induce C-Br bond cleavage, leading to the formation of radical species. The specific photochemical behavior would depend on the excitation wavelength and the solvent environment.

Table 2: Potential Photo-induced Reactions of this compound

| Photochemical Process | Potential Products | Mechanistic Pathway |

| S-CH₃ Bond Fission | 2-Bromo-5-fluorothiophenoxyl radical + Methyl radical | Excitation to S₁ followed by coupling to a dissociative ¹πσ* state. |

| C-Br Bond Fission | 5-Fluoro-2-(methylthio)phenyl radical + Bromine radical | Homolytic cleavage of the C-Br bond upon absorption of UV light. |

This table presents hypothetical photochemical pathways based on studies of related compounds.

Femtosecond Time-Resolved Spectroscopy for Excited State Dynamics

Femtosecond time-resolved spectroscopy is a powerful technique used to observe the ultrafast events that occur in molecules after they absorb light. rsc.orgmdpi.comresearchgate.net This method allows researchers to track the flow of energy within a molecule on a timescale of femtoseconds (10-15 seconds), providing a direct view of chemical reactions as they happen.

In the context of thioanisole (B89551) and its derivatives, this technique can be used to monitor the decay of the initially excited S1(¹ππ) state. rsc.org Theoretical studies on thioanisole suggest that the photodissociation at low-lying S1(¹ππ) levels occurs through heavy atom tunneling. rsc.orgresearchgate.net The lifetimes of these excited states are critical parameters that can be measured using femtosecond spectroscopy. For thioanisole, the lifetime of the S1 state is on the nanosecond timescale, which is significantly longer than that of the related compound thiophenol.

Table 1: Illustrative Excited State Lifetimes and Key Processes

| Compound | Excited State | Lifetime | Key Decay Process |

|---|---|---|---|

| Thioanisole | S1(¹ππ*) | Nanoseconds | Intersystem Crossing / Tunneling |

This table provides illustrative data for the parent compound, thioanisole, to highlight the type of information obtained from femtosecond spectroscopy.

Photodissociation Processes

Upon absorption of ultraviolet light, thioanisole undergoes photodissociation, primarily breaking the S-CH₃ bond. The dynamics of this process are complex and involve transitions between different electronic states.

The photodissociation of thioanisole is thought to be mediated by a ¹nσ* state. rsc.orgresearchgate.net The process involves the molecule moving from the initially excited ¹ππ* state to a dissociative ¹nσ* potential energy surface. The intersection of these surfaces, known as a conical intersection, acts as a funnel for efficient non-adiabatic transitions, leading to bond cleavage. huji.ac.il

Full-dimensional multi-state simulations of thioanisole's photodissociation have shown that excitation of specific vibrational modes, such as the S-CH₃ stretching mode, can influence the dissociation lifetime. nih.gov Exciting this mode leads to trajectories that pass closer to the S₁-S₂ conical intersection, resulting in shorter lifetimes. nih.gov This suggests that the outcome of the photodissociation can be mode-specific.

The substitution pattern in this compound is expected to modulate these dynamics. The electron-withdrawing nature of the halogen atoms could alter the energies of the ππ* and nσ* states, thereby affecting the position of the conical intersection and influencing the dissociation pathway and product yields.

Table 2: Key Factors in the Photodissociation of Thioanisole Derivatives

| Factor | Influence on Photodissociation |

|---|---|

| Nature of Excited State | Determines the initial geometry and energy available for reaction. |

| Conical Intersections | Act as funnels for rapid, non-adiabatic transitions between electronic states, leading to dissociation. |

| Vibrational Excitation | Can influence the reaction pathway and the lifetime of the excited state in a mode-specific manner. |

This table outlines the general principles governing the photodissociation of thioanisole and its derivatives.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape Pertaining to 2-Bromo-5-fluorothioanisole

The current body of scientific knowledge on this compound is minimal. The compound is primarily documented in chemical supplier catalogs, which provide basic identifying information. It is known by its IUPAC name, 1-bromo-4-fluoro-2-(methylthio)benzene, and is assigned the Chemical Abstracts Service (CAS) Registry Number 147460-43-3.

Below is a data table summarizing the fundamental properties of the compound, compiled from available supplier data.

| Property | Data |

| CAS Number | 147460-43-3 |

| Molecular Formula | C₇H₆BrFS |

| Molecular Weight | 221.09 g/mol |

| Synonyms | 1-bromo-4-fluoro-2-(methylthio)benzene |

| Purity (Typical) | ≥95% |

This data is compiled from publicly available chemical catalogs.

Beyond these basic identifiers, there is a notable lack of peer-reviewed research articles detailing specific synthetic routes, characterization data (such as NMR or mass spectrometry), or investigations into its chemical reactivity. Its primary role appears to be that of a potential building block or intermediate in organic synthesis, yet examples of its use in this capacity are not documented in major scientific databases. The research landscape is therefore best described as nascent, with the compound identified but not yet characterized or utilized in a research context.

Identification of Knowledge Gaps and Emerging Research Avenues

The absence of dedicated research on this compound creates several significant knowledge gaps. These gaps, however, can be viewed as compelling opportunities for future investigation.

Key Knowledge Gaps:

Synthesis and Characterization: There are no published, optimized, and high-yield synthetic methods specifically for this compound. Detailed spectroscopic and crystallographic data are also unavailable, which are crucial for a complete understanding of its molecular structure and properties.

Chemical Reactivity: The reactivity of the compound is largely theoretical. The presence of three distinct functional features—a bromo group, a fluoro group, and a thioether linkage on a benzene (B151609) ring—suggests a rich and complex reactivity profile. Key questions remain about the regioselectivity of reactions, such as metal-halogen exchange or cross-coupling at the C-Br bond, and the potential for reactions involving the thioether or the fluorine-substituted ring.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and electronic properties have not been experimentally determined and reported. This data is essential for any practical application.

Biological Activity: The biological profile of this compound is entirely unknown. The inclusion of fluorine and a thioether moiety, both common in bioactive molecules, suggests that it could be a candidate for screening in medicinal chemistry programs.

Emerging Research Avenues:

Synthetic Methodology: Developing and optimizing synthetic routes to this compound would be the foundational step for all other research.

Cross-Coupling Reactions: A primary avenue for research would be to explore its utility in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-Br bond is an ideal handle for such transformations, allowing for the introduction of a wide variety of substituents.

Computational Chemistry: In the absence of experimental data, computational studies could predict the compound's geometric, electronic, and spectroscopic properties, guiding future experimental work.

Potential for Novel Derivatizations and Multidisciplinary Applications

The true potential of this compound lies in its use as a versatile scaffold for creating novel derivatives with applications across various scientific disciplines.

Novel Derivatizations:

The strategic placement of the bromo, fluoro, and methylthio groups allows for a range of chemical modifications. Palladium-catalyzed cross-coupling reactions at the bromine site could be used to synthesize a library of new compounds. nih.govresearchgate.net For instance, coupling with boronic acids (Suzuki reaction) would yield biaryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov The thioether group could potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating derivatives with altered electronic properties and hydrogen bonding capabilities.

Potential Multidisciplinary Applications: